molecular formula C20H23ClN2O6S B12475395 ethyl 2-{[N-(5-chloro-2-methoxyphenyl)-N-(methylsulfonyl)alanyl]amino}benzoate

ethyl 2-{[N-(5-chloro-2-methoxyphenyl)-N-(methylsulfonyl)alanyl]amino}benzoate

Cat. No.: B12475395
M. Wt: 454.9 g/mol
InChI Key: YLAIZDUIHQULEV-UHFFFAOYSA-N
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Description

Ethyl 2-{[N-(5-chloro-2-methoxyphenyl)-N-(methylsulfonyl)alanyl]amino}benzoate is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique chemical structure, which includes a benzoate ester, a chloro-substituted methoxyphenyl group, and a methylsulfonyl alanyl moiety. The presence of these functional groups contributes to its reactivity and potential utility in chemical synthesis and biological research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-{[N-(5-chloro-2-methoxyphenyl)-N-(methylsulfonyl)alanyl]amino}benzoate typically involves multiple steps, starting with the preparation of the individual components. The process may include:

    Preparation of 5-chloro-2-methoxyphenylamine: This can be synthesized through the nitration of 2-methoxyaniline followed by reduction and chlorination.

    Formation of N-(5-chloro-2-methoxyphenyl)-N-(methylsulfonyl)alanine: This step involves the reaction of 5-chloro-2-methoxyphenylamine with methylsulfonyl chloride and alanine under controlled conditions.

    Esterification: The final step involves the esterification of the resulting amino acid derivative with ethyl benzoate in the presence of a suitable catalyst.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-{[N-(5-chloro-2-methoxyphenyl)-N-(methylsulfonyl)alanyl]amino}benzoate can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or acids.

    Reduction: The nitro group (if present) can be reduced to an amine.

    Substitution: The chloro group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Catalysts such as palladium on carbon (Pd/C) or hydrogen gas.

    Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide.

Major Products

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Conversion to amines.

    Substitution: Replacement of the chloro group with other functional groups.

Scientific Research Applications

Ethyl 2-{[N-(5-chloro-2-methoxyphenyl)-N-(methylsulfonyl)alanyl]amino}benzoate has diverse applications in scientific research:

    Chemistry: Used as an intermediate in organic synthesis and as a building block for more complex molecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of ethyl 2-{[N-(5-chloro-2-methoxyphenyl)-N-(methylsulfonyl)alanyl]amino}benzoate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The presence of the chloro and methoxy groups can influence its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    Ethyl 2-{[N-(5-chloro-2-methoxyphenyl)-N-(methylsulfonyl)glycyl]amino}benzoate: Similar structure but with a glycine moiety instead of alanine.

    Ethyl 2-{[N-(5-chloro-2-methoxyphenyl)-N-(methylsulfonyl)valyl]amino}benzoate: Contains a valine moiety, leading to different steric and electronic properties.

Uniqueness

Ethyl 2-{[N-(5-chloro-2-methoxyphenyl)-N-(methylsulfonyl)alanyl]amino}benzoate is unique due to its specific combination of functional groups, which confer distinct reactivity and potential applications. Its structure allows for targeted interactions in biological systems and versatile reactivity in chemical synthesis.

Properties

Molecular Formula

C20H23ClN2O6S

Molecular Weight

454.9 g/mol

IUPAC Name

ethyl 2-[2-(5-chloro-2-methoxy-N-methylsulfonylanilino)propanoylamino]benzoate

InChI

InChI=1S/C20H23ClN2O6S/c1-5-29-20(25)15-8-6-7-9-16(15)22-19(24)13(2)23(30(4,26)27)17-12-14(21)10-11-18(17)28-3/h6-13H,5H2,1-4H3,(H,22,24)

InChI Key

YLAIZDUIHQULEV-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC=CC=C1NC(=O)C(C)N(C2=C(C=CC(=C2)Cl)OC)S(=O)(=O)C

Origin of Product

United States

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